molecular formula C12H22N2O2 B15278887 tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B15278887
M. Wt: 226.32 g/mol
InChI Key: AMRBXWNNKQBLOC-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of neurological and psychiatric disorders.

    Medicine: It is used in the development of pharmaceutical compounds targeting specific receptors or enzymes involved in neurological conditions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
  • tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness: tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in the development of targeted pharmaceutical compounds .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (5R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-12(13-9)5-6-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

AMRBXWNNKQBLOC-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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